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Compound of Interest

Compound Name:
2-Hydroxy-N-(2-

hydroxyethyl)propanamide

Cat. No.: B1220602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

2-Hydroxy-N-(2-hydroxyethyl)propanamide, a compound of interest in various scientific and

industrial applications. This document compiles available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols

for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Hydroxy-N-
(2-hydroxyethyl)propanamide (also known by its synonym, N-(2-Hydroxyethyl)lactamide). It

is important to note that while the existence of certain spectra is confirmed in publicly available

databases, direct access to the raw numerical data may be restricted.

Table 1: Nuclear Magnetic Resonance (NMR) Data
A ¹H NMR spectrum for 2-Hydroxy-N-(2-hydroxyethyl)propanamide was not identified in the

conducted searches. A ¹³C NMR spectrum is available in the SpectraBase database, however,

the chemical shift data was not accessible through the free version of the service.[1]
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¹H NMR Data ¹³C NMR Data

Data Not Available
Spectrum available on SpectraBase (Data not

retrieved)[1]

Table 2: Infrared (IR) Spectroscopy Data
The following prominent absorption peaks have been extracted from the gas-phase IR

spectrum available on the NIST WebBook.[2]

Wavenumber (cm⁻¹) Vibrational Mode Assignment (Tentative)

~3400 (broad) O-H and N-H stretching

~2950 C-H stretching

~1650 C=O stretching (Amide I)

~1550 N-H bending (Amide II)

~1050 C-O stretching

Table 3: Mass Spectrometry (MS) Data
The following major peaks are observed in the electron ionization (EI) mass spectrum available

on the NIST WebBook.[3] The spectrum shows a molecular ion peak, confirming the

compound's molecular weight.

m/z
Relative Intensity

(Approximate)

Fragment Assignment

(Tentative)

133 Low [M]⁺ (Molecular Ion)

102 Moderate [M - CH₂OH]⁺

74 High [CH(OH)CONH₂]⁺

45 High [CH(OH)CH₃]⁺

44 Very High [CONH₂]⁺
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Experimental Protocols
The following sections detail generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are based on standard laboratory practices and may

require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Hydroxy-N-(2-hydroxyethyl)propanamide would be prepared in a suitable

deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), at a

concentration of approximately 5-10 mg/mL. The sample is then transferred to a 5 mm NMR

tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to

achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a

proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of

scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat

liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is then recorded over a typical range of 4000-400 cm⁻¹ by co-adding a number

of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the

clean, empty ATR crystal is recorded prior to the sample measurement and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum is typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in

a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The

compound is separated from the solvent and any impurities on a capillary column and then

introduced into the ion source of the mass spectrometer. In the ion source, the molecules are

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer

and detected.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Hydroxy-N-(2-hydroxyethyl)propanamide.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-N-(2-
hydroxyethyl)propanamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1220602#spectroscopic-data-for-2-hydroxy-n-2-
hydroxyethyl-propanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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